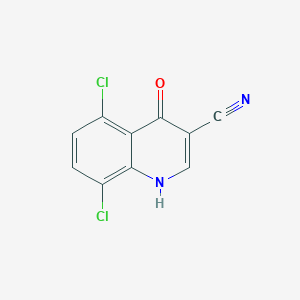

2-Bromo-4-(chloromethyl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de 2-Bromo-4-(clorometil)piridina es un compuesto orgánico con la fórmula molecular C6H5BrClN·HCl. Es un derivado de la piridina, donde el anillo de piridina está sustituido con un átomo de bromo en la posición 2 y un grupo clorometil en la posición 4. Este compuesto se utiliza comúnmente en la síntesis orgánica y tiene diversas aplicaciones en la investigación científica y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de 2-Bromo-4-(clorometil)piridina se puede lograr a través de varios métodos:

Reacción de 2-Bromopiridina con Cloruro de Clorometilo: Este método implica la reacción de 2-bromopiridina con cloruro de clorometilo en presencia de una base como hidróxido de sodio o carbonato de potasio.

Reacción de Intercambio de Halógeno: Otro método involucra la reacción de intercambio de halógeno donde la 2-cloro-4-(clorometil)piridina se trata con un agente bromante como N-bromosuccinimida (NBS) para reemplazar el átomo de cloro con un átomo de bromo.

Métodos de Producción Industrial

La producción industrial del clorhidrato de 2-Bromo-4-(clorometil)piridina generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica mediante técnicas de recristalización o destilación.

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de 2-Bromo-4-(clorometil)piridina experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución Nucleofílica: El grupo clorometil puede experimentar reacciones de sustitución nucleofílica con nucleófilos como aminas, tioles y alcoholes para formar los correspondientes derivados de piridina sustituidos.

Acoplamiento Suzuki-Miyaura: El átomo de bromo en la posición 2 puede participar en reacciones de acoplamiento Suzuki-Miyaura con ácidos borónicos para formar compuestos biarílicos.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcoholes.

Acoplamiento Suzuki-Miyaura: Esta reacción requiere un catalizador de paladio, una base (por ejemplo, carbonato de potasio) y un ácido borónico.

Productos Principales

Derivados de Piridina Sustituidos: Formados a partir de reacciones de sustitución nucleofílica.

Compuestos Biarílicos: Formados a partir de reacciones de acoplamiento Suzuki-Miyaura.

4. Aplicaciones en la Investigación Científica

El clorhidrato de 2-Bromo-4-(clorometil)piridina tiene varias aplicaciones en la investigación científica:

Síntesis Orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Química Medicinal: El compuesto se utiliza en el desarrollo de productos farmacéuticos y moléculas bioactivas.

Ciencia de los Materiales: Se emplea en la síntesis de materiales con propiedades electrónicas y ópticas específicas.

Biología Química: El compuesto se utiliza en el estudio de procesos biológicos y el desarrollo de sondas químicas.

Aplicaciones Científicas De Investigación

2-Bromo-4-(chloromethyl)pyridine hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.

Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2-Bromo-4-(clorometil)piridina involucra su reactividad hacia los nucleófilos y su capacidad de participar en reacciones de acoplamiento cruzado. El grupo clorometil actúa como un electrófilo, haciéndolo susceptible al ataque nucleofílico. El átomo de bromo en la posición 2 permite reacciones de acoplamiento cruzado catalizadas por paladio, facilitando la formación de enlaces carbono-carbono .

Comparación Con Compuestos Similares

Compuestos Similares

2-Cloro-4-(clorometil)piridina: Estructura similar pero con un átomo de cloro en lugar de un átomo de bromo en la posición 2.

2-Bromo-4-metilpiridina: Estructura similar pero con un grupo metil en lugar de un grupo clorometil en la posición 4.

Singularidad

El clorhidrato de 2-Bromo-4-(clorometil)piridina es único debido a la presencia de un átomo de bromo y un grupo clorometil en el anillo de piridina. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas en comparación con sus análogos, lo que lo convierte en un compuesto versátil en la síntesis orgánica y la investigación .

Propiedades

Fórmula molecular |

C6H6BrCl2N |

|---|---|

Peso molecular |

242.93 g/mol |

Nombre IUPAC |

2-bromo-4-(chloromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4H2;1H |

Clave InChI |

XRCDBTIJXHFEDT-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=C1CCl)Br.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)

![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)